N-(2-fluorobenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a fluorophenyl group, a pyridinyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring system can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through nucleophilic substitution reactions using pyridine derivatives.
Formation of the Carboxamide Group: The carboxamide functional group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE
- N-(2-BROMOPHENYL)-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE
- N-(2-METHOXYPHENYL)-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19FN2O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,6-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H19FN2O2/c1-15-10-11-18-16(2)22(28-20(18)13-15)23(27)26(21-9-5-6-12-25-21)14-17-7-3-4-8-19(17)24/h3-13H,14H2,1-2H3 |
InChI Key |
KNBMJRQNJSGLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3F)C4=CC=CC=N4)C |
Origin of Product |
United States |
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